molecular formula C20H20ClN3O4S B2399422 8-((4-Chlorophenyl)sulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1357721-60-8

8-((4-Chlorophenyl)sulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No.: B2399422
CAS No.: 1357721-60-8
M. Wt: 433.91
InChI Key: SCHGFJXIDUCPCH-UHFFFAOYSA-N
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Description

8-((4-Chlorophenyl)sulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a useful research compound. Its molecular formula is C20H20ClN3O4S and its molecular weight is 433.91. The purity is usually 95%.
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Biological Activity

The compound 8-((4-Chlorophenyl)sulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a member of the spirocyclic class of compounds, which have garnered attention for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Molecular Formula : C19H19ClN4O2S
Molecular Weight : 396.90 g/mol
CAS Number : 90165-54-1

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition :
    • The compound has been shown to exhibit significant inhibitory activity against various enzymes, including acetylcholinesterase (AChE) and urease. These enzymes play crucial roles in neurotransmission and nitrogen metabolism, respectively.
    • A study reported that related compounds demonstrated strong inhibitory effects on urease with IC50 values in the range of 0.63 to 2.14 µM .
  • Antimicrobial Activity :
    • The compound has been evaluated for its antibacterial properties against several strains, including Salmonella typhi and Bacillus subtilis. Results indicated moderate to strong antibacterial activity against these pathogens, suggesting potential applications in treating bacterial infections .
  • Binding Interactions :
    • Docking studies have revealed that this compound interacts effectively with amino acids in target proteins, enhancing its pharmacological effectiveness through specific binding interactions with bovine serum albumin (BSA) .

Biological Activity Data

The following table summarizes the biological activities and findings related to the compound:

Biological Activity Effect/Outcome Reference
Acetylcholinesterase InhibitionStrong inhibition (IC50 values: 0.63-2.14 µM)
Urease InhibitionStrong inhibition
Antibacterial ActivityModerate to strong against S. typhi and B. subtilis
BSA Binding AffinitySignificant interactions observed

Case Studies and Research Findings

  • Study on Antimicrobial Properties :
    • In a comparative study, derivatives of the compound were synthesized and tested for their antibacterial efficacy. The results demonstrated that while some derivatives showed weak activity against certain strains, others exhibited robust effects against S. typhi and B. subtilis, indicating potential for development as new antibacterial agents .
  • Enzyme Inhibition Studies :
    • A series of triazole derivatives related to this compound were synthesized and evaluated for their enzyme inhibitory activities. The most active derivatives were found to significantly inhibit AChE, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Properties

IUPAC Name

8-(4-chlorophenyl)sulfonyl-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O4S/c1-28-16-4-2-3-14(13-16)18-19(25)23-20(22-18)9-11-24(12-10-20)29(26,27)17-7-5-15(21)6-8-17/h2-8,13H,9-12H2,1H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCHGFJXIDUCPCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3(CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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